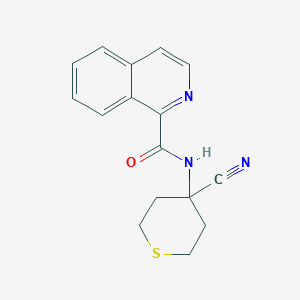

N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-cyanothian-4-yl)isoquinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c17-11-16(6-9-21-10-7-16)19-15(20)14-13-4-2-1-3-12(13)5-8-18-14/h1-5,8H,6-7,9-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSJIVDEUSJZED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C#N)NC(=O)C2=NC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of isoquinoline-1-carboxylic acid as a starting material, which is then reacted with 4-cyanothian-4-ylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline-1-carboxylic acid derivatives, while reduction may produce isoquinoline-1-carboxamide derivatives with altered functional groups.

Scientific Research Applications

N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential anti-inflammatory and anti-migratory activities in cell models.

Medicine: Investigated for its potential therapeutic effects in treating neuroinflammatory and neurodegenerative disorders.

Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide involves the inhibition of specific molecular pathways. For instance, it has been shown to inhibit the MAPKs/NF-κB pathway, which plays a crucial role in inflammation and cell migration . By inhibiting this pathway, the compound can reduce the production of pro-inflammatory mediators and prevent cell migration, making it a promising candidate for treating inflammatory conditions.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares its isoquinoline-carboxamide core with several analogs but differs in substituent chemistry:

- NAT-1 and NAT-2 (): These compounds replace the isoquinoline core with a thiazolidinone ring and nicotinamide group.

- Compounds 47 and 52 (): These feature a 4-oxo-1,4-dihydroquinoline-3-carboxamide core with adamantyl and pentyl substituents. The adamantyl group’s rigidity may improve target selectivity, while the pentyl chain could increase lipophilicity .

- Compound 180 (): This analog incorporates bulky tert-butylphenyl and ethynyl groups on the isoquinoline ring, which may hinder solubility but improve thermal stability .

Discussion of Key Findings

- Electronic Effects: The 4-cyanothian group in the target compound likely introduces strong electron-withdrawing character, contrasting with the electron-donating tert-butyl groups in Compound 180. This could modulate binding to enzymatic targets .

- Bioavailability: Bulky substituents (e.g., adamantyl in Compound 47) may reduce metabolic clearance but hinder membrane permeability. The target compound’s cyanothian group, being smaller, might strike a balance between stability and absorption .

- Synthetic Challenges : High-yield routes for Compound 180 (67%) suggest scalable methods for complex substituents, whereas the target compound’s synthesis remains unverified .

Biological Activity

N-(4-Cyanothian-4-YL)isoquinoline-1-carboxamide is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of isoquinoline derivatives that have shown promise in various biological applications. The molecular structure can be summarized as follows:

- Molecular Formula : C₁₅H₁₃N₃O

- Molecular Weight : 251.29 g/mol

- LogP (octanol-water partition coefficient) : 3.6, indicating moderate lipophilicity.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly its anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that compounds with isoquinoline structures exhibit significant anticancer properties. For instance, hybrids containing isoquinoline moieties have been tested against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Table 1: Anticancer Activity of Isoquinoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | CDK4 Inhibition |

| N-(2-hydroxyphenyl)isoquinoline-1-carboxamide | A549 (Lung Cancer) | 20 | Apoptosis Induction |

| 5,8-Dihydroxyisoquinoline | HeLa (Cervical Cancer) | 12 | ROS Production |

These results indicate that this compound may exert its anticancer effects through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in LPS-stimulated BV2 cells.

Table 2: Anti-inflammatory Effects of Isoquinoline Derivatives

| Compound Name | Cytokine Inhibited | IC50 (µM) |

|---|---|---|

| This compound | IL-6 | 25 |

| HSR1101 | TNF-alpha | 30 |

| HSR1102 | NO Production | 35 |

These findings suggest that the compound may be beneficial in treating inflammatory diseases by modulating immune responses.

Case Study 1: Anticancer Efficacy in Mice

A study investigated the efficacy of this compound in a mouse model bearing MCF-7 tumors. The compound was administered at a dosage of 40 mg/kg for six consecutive days. Results showed a tumor growth inhibition rate of approximately 60%, supporting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of isoquinoline derivatives on BV2 microglial cells. Treatment with this compound resulted in significant reductions in inflammatory markers, suggesting its potential application in neurodegenerative diseases.

Q & A

Q. How should researchers reconcile discrepancies between theoretical and observed elemental analysis results?

- Answer :

- Re-purification : Re-crystallize from ethanol/water to remove hygroscopic impurities .

- Instrument Calibration : Verify analyzer accuracy with certified reference standards .

- Sample Drying : Use vacuum desiccators to eliminate residual solvents before analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.